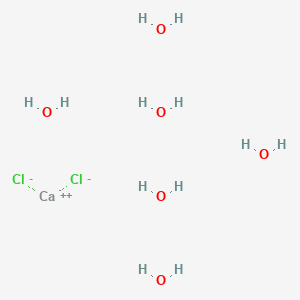

Calcium chloride, hexahydrate

Übersicht

Beschreibung

Calcium chloride hexahydrate (CaCl2·6H2O) is a salt compound that is highly soluble in water and has a variety of applications, including as a latent heat storage material due to its phase change properties. It is also used as an accelerator in the hydration process of cementitious materials, influencing the microstructure and early strength development .

Synthesis Analysis

The synthesis of calcium chloride hexahydrate is not directly discussed in the provided papers. However, its presence in various systems, such as the hydration of tricalcium silicate in the presence of calcium chloride, suggests that it can be formed through chemical reactions involving calcium ions in aqueous solutions .

Molecular Structure Analysis

The molecular structure of calcium chloride hexahydrate involves calcium ions coordinated to chloride ions and water molecules. This coordination is crucial for its role in various chemical processes, such as the acceleration of cement hydration where it affects the formation of calcium silicate hydrate with a low-density microstructure .

Chemical Reactions Analysis

Calcium chloride hexahydrate is involved in several chemical reactions, particularly in the context of cement chemistry. It accelerates the hydration of tricalcium silicate, leading to the rapid development of strength in cement pastes. The addition of calcium chloride to cementitious materials can also influence the transport and adsorption of chloride ions within the nano-pores of calcium silicate hydrate, as well as the formation of various hydrate phases .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium chloride hexahydrate make it an attractive candidate for thermal energy storage. It has a stable melting temperature range and exhibits only small variations in latent heat of fusion during thermal cycling, indicating its potential as a phase change material (PCM) for heating and cooling applications . The phase change behavior of calcium chloride hexahydrate can be modified by adding other compounds, such as strontium chloride hexahydrate, to improve its thermal properties and stability . The addition of such compounds can suppress supercooling and enhance the thermal behavior of the material, making it more suitable for repeated thermal cycling in storage systems .

Wissenschaftliche Forschungsanwendungen

Heat Storage Performance

- Thermal Energy Storage : CaCl2·6H2O is significant as an inorganic phase change material for thermal energy storage at lower temperatures. It's utilized in a PCM (Phase Change Material) heat exchanger with staggered tube bank, showing promise in industrial applications for heat energy storage (Zhu et al., 2008).

Thermal Cycle Testing

- Latent Heat Storage Material : It shows stability and reliability in latent heat storage, with minimal variations in latent heat of fusion and melting temperature, even after thousands of accelerated thermal cycle tests. This makes it a promising PCM for heating and cooling in building/storage systems (Tyagi & Buddhi, 2008).

Supercooling Research

- Reducing Supercooling in PCMs : Research has focused on reducing the supercooling degree of CaCl2·6H2O by using nucleators like strontium chloride hexahydrate and borax. This enhances its applicability in thermal energy storage fields (Xuan Yun, 2006).

Thermal Energy Discharge

- PCM Heat Exchangers : CaCl2·6H2O in PCM heat exchangers is used for thermal energy storage or discharge at lower temperatures. The material demonstrates significant latent heat of phase transition, making it suitable for temperature control in applications like greenhouses and air conditioning (Zhu et al., 2009).

Stability in Thermal Storage Systems

- Long-term Stability : It has been shown that in the presence of supercooling suppressants, CaCl2·6H2O maintains stability as a heat storage medium for solar applications, registering high heats of fusion and crystallization (Brandstetter, 1988).

Wirkmechanismus

Target of Action

Calcium chloride, hexahydrate primarily targets the body’s calcium and chloride ions. Calcium ions play a crucial role in various physiological processes such as nerve conduction, muscle contraction, and blood coagulation . Chloride ions, on the other hand, help maintain the body’s acid-base balance .

Mode of Action

When dissolved in water, calcium chloride, hexahydrate dissociates into calcium (Ca2+) and chloride (Cl-) ions . These ions are normal constituents of body fluids and their balance is maintained through various physiological mechanisms . Calcium ions moderate nerve and muscle performance via action potential excitation threshold regulation .

Biochemical Pathways

The biochemical pathways affected by calcium chloride, hexahydrate are primarily those involving calcium and chloride ions. For instance, calcium ions are essential for the proper functioning of the nervous system and muscles, while chloride ions are crucial for maintaining the body’s acid-base balance .

Pharmacokinetics

The pharmacokinetics of calcium chloride, hexahydrate involves its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water, which facilitates its absorption in the body . Once absorbed, it is distributed throughout the body, primarily in the bones and teeth . The compound is excreted primarily through feces (80% as insoluble calcium salts) and urine (20%) .

Result of Action

The action of calcium chloride, hexahydrate results in an increase in the levels of calcium and chloride ions in the body. This can help treat conditions such as hypocalcemia (low calcium levels) and hyperkalemia (high potassium levels), and can act as an antidote to magnesium intoxication due to overdosage of magnesium sulfate .

Action Environment

The action of calcium chloride, hexahydrate is influenced by various environmental factors. For instance, its solubility in water makes it highly bioavailable, allowing it to be easily absorbed and distributed in the body . Due to its hygroscopic nature, it must be kept in tightly-sealed containers to prevent it from absorbing moisture from the environment .

Safety and Hazards

Zukünftige Richtungen

Calcium chloride hexahydrate is a promising phase change material (PCM) for thermal energy storage due to its favorable thermal properties . It is being explored for use in solar energy storage and building applications . Future research trends include improving the stability and performance of calcium chloride hexahydrate for these applications .

Eigenschaften

IUPAC Name |

calcium;dichloride;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFQAJHNDKBRBO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium chloride, hexahydrate | |

CAS RN |

7774-34-7 | |

| Record name | Calcium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

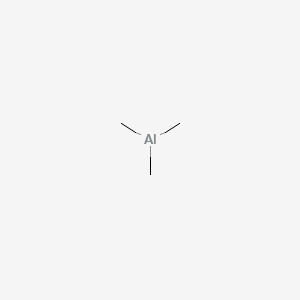

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes calcium chloride hexahydrate a suitable material for thermal energy storage?

A1: Calcium chloride hexahydrate exhibits a phase transition from solid to liquid at a relatively low temperature, around 29.3 °C . This phase transition is accompanied by a significant absorption and release of latent heat, making it ideal for storing thermal energy .

Q2: What is the impact of metal foams on the heat transfer properties of calcium chloride hexahydrate?

A2: Embedding open-celled metal foams within calcium chloride hexahydrate can significantly enhance its heat transfer rate during the melting process, potentially doubling it compared to the pure material .

Q3: Can calcium chloride hexahydrate be used to improve the efficiency of photovoltaic (PV) modules?

A3: Yes, research suggests that using calcium chloride hexahydrate as a transparent phase change material can passively cool PV modules . This cooling effect can improve the module's efficiency by reducing temperature-induced performance drops.

Q4: How does the performance of calcium chloride hexahydrate compare to other phase change materials for solar heating applications?

A4: While calcium chloride hexahydrate shows promise, other materials like Glauber's salt (sodium sulfate decahydrate) exhibit a higher storage capacity per weight or volume . Paraffin wax, on the other hand, demonstrates good thermal stability during thermal cycling .

Q5: Can the phase transition temperature of calcium chloride hexahydrate be adjusted for specific applications?

A5: Research indicates that adding potassium nitrate (KNO3) to calcium chloride hexahydrate allows for modification of the melting temperature . This tunability makes it adaptable for various thermal management needs.

Q6: What is supercooling, and how does it affect the performance of calcium chloride hexahydrate?

A6: Supercooling refers to the phenomenon where a liquid cools below its freezing point without solidifying. Calcium chloride hexahydrate is prone to significant supercooling, hindering its practical use in thermal energy storage .

Q7: Are there any solutions to overcome the issue of supercooling in calcium chloride hexahydrate?

A7: Yes, adding nucleating agents like strontium chloride hexahydrate or borax can effectively reduce the degree of supercooling in calcium chloride hexahydrate . These additives provide nucleation sites that promote crystallization, preventing excessive supercooling.

Q8: Does the addition of nucleating agents impact the long-term stability of calcium chloride hexahydrate?

A8: Research indicates that strontium chloride, when used as a nucleating agent, can maintain its effectiveness in reducing supercooling even after 1000 melt-freeze cycles . This finding suggests that such additives can provide long-term stability and performance enhancement.

Q9: What are the corrosion concerns associated with calcium chloride hexahydrate, and are there any mitigation strategies?

A9: Calcium chloride hexahydrate can be corrosive to certain metals. Studies have shown that while stainless steel (SS 347) exhibits corrosion resistance, aluminum (AL 1000 series) is susceptible to corrosion when in contact with calcium chloride hexahydrate . Selecting appropriate container materials is crucial to prevent corrosion and ensure system longevity.

Q10: Can calcium chloride hexahydrate be used in combination with other materials to enhance its performance in thermal energy storage applications?

A10: Yes, combining calcium chloride hexahydrate with materials like diatomite and paraffin can create composite phase change materials (PCMs) with improved properties. These composites can exhibit enhanced thermal conductivity, reduced supercooling, and better thermal stability .

Q11: Does calcium chloride hexahydrate have applications beyond thermal energy storage?

A11: Absolutely. Calcium chloride hexahydrate finds use in various fields. For instance, it can be incorporated into hollow fibers to create temperature-sensitive materials and is employed in the preparation of formaldehyde-free timber glue .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]pyridine-5,7-diol](/img/structure/B3029679.png)

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)